molecular formula C30H50O B14369237 D-Friedoolean-14-en-23-ol, (4alpha)- CAS No. 93929-97-6

D-Friedoolean-14-en-23-ol, (4alpha)-

Cat. No.: B14369237
CAS No.: 93929-97-6
M. Wt: 426.7 g/mol
InChI Key: ZXNXMHKRKWHICS-HYUZNSRQSA-N
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Description

D-Friedoolean-14-en-23-ol, (4alpha)- is a pentacyclic triterpenoid compound. It is a derivative of oleanane and is known for its various biological activities. This compound is often found in natural sources such as plants and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Friedoolean-14-en-23-ol, (4alpha)- typically involves the extraction from natural sources or chemical synthesis from related triterpenoids. One common method includes the extraction from plant materials using solvents like ethanol. The plant material is usually subjected to multiple extraction cycles to ensure maximum yield .

Industrial Production Methods

Industrial production of D-Friedoolean-14-en-23-ol, (4alpha)- often involves large-scale extraction processes. These processes are optimized for efficiency and yield, using advanced techniques such as high-performance liquid chromatography (HPLC) to purify the compound .

Chemical Reactions Analysis

Types of Reactions

D-Friedoolean-14-en-23-ol, (4alpha)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced to the molecule to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

D-Friedoolean-14-en-23-ol, (4alpha)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of D-Friedoolean-14-en-23-ol, (4alpha)- involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The compound can bind to specific receptors and enzymes, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Taraxerol: Another pentacyclic triterpenoid with similar biological activities.

    Beta-sitosterol: A plant sterol with anti-inflammatory and cholesterol-lowering properties.

    Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.

Uniqueness

D-Friedoolean-14-en-23-ol, (4alpha)- is unique due to its specific molecular structure, which imparts distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound for various applications .

Properties

CAS No.

93929-97-6

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

[(4R,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,6a,6a,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-4-yl]methanol

InChI

InChI=1S/C30H50O/c1-25(2)17-18-26(3)14-9-22-29(6)15-10-21-27(4,20-31)12-8-13-28(21,5)23(29)11-16-30(22,7)24(26)19-25/h9,21,23-24,31H,8,10-20H2,1-7H3/t21-,23+,24+,26-,27-,28-,29-,30+/m0/s1

InChI Key

ZXNXMHKRKWHICS-HYUZNSRQSA-N

Isomeric SMILES

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC[C@@]([C@@H]5CC[C@]4(C3=CC2)C)(C)CO)C)C)(C)C

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(CCCC5(C4CCC3(C2C1)C)C)(C)CO)C)C)C

Origin of Product

United States

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